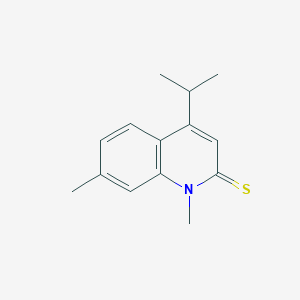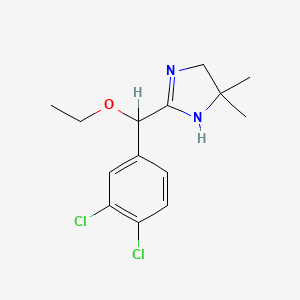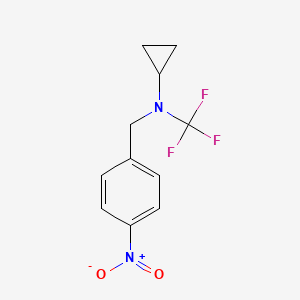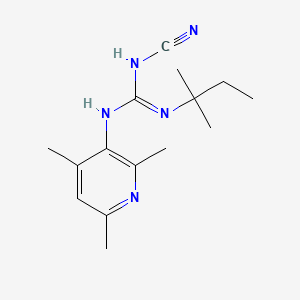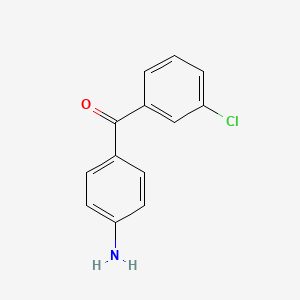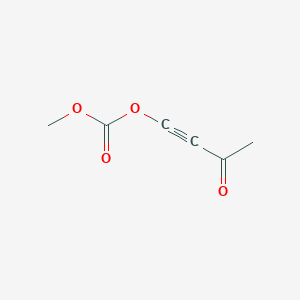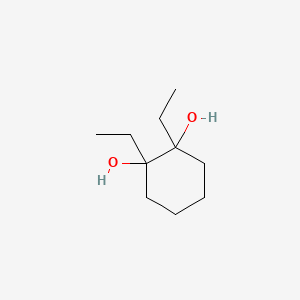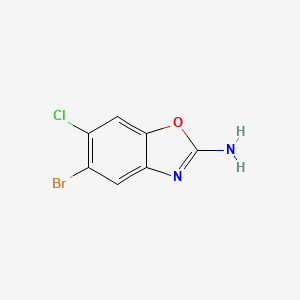![molecular formula C12H19NO2 B13952053 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure, where two rings are connected through a single atom. The presence of a cyclopropyl group and a carboxylic acid functional group adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a cyclopropylamine derivative with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the formation of the spirocyclic structure .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce reaction times and improve yields, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid can be compared with other similar compounds, such as:
2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: This compound has a similar spirocyclic structure but differs in the presence of an amino group and a tert-butyl ester functional group.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound features a diazaspiro structure with a tert-butyl ester group, making it distinct from the cyclopropyl and carboxylic acid functionalities of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique chemical and biological properties .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-cyclopropyl-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)9-3-4-12(7-9)5-6-13(8-12)10-1-2-10/h9-10H,1-8H2,(H,14,15) |
InChI-Schlüssel |
VZSIJECXVIFITB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(C2)CCC(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


